molecular formula C21H29NO3·HCl B195873 Trimethoxy Dobutamine Hydrochloride CAS No. 51062-14-7

Trimethoxy Dobutamine Hydrochloride

Cat. No. B195873
CAS RN: 51062-14-7
M. Wt: 379.9 g/mol
InChI Key: LNDHIIVUCMAZNW-UHFFFAOYSA-N
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Description

Trimethoxy Dobutamine Hydrochloride is also known as N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride. It has a molecular weight of 379.92 and a molecular formula of C21H29NO3•HCl .

Scientific Research Applications

Proteomics Research

Trimethoxy Dobutamine Hydrochloride is utilized in proteomics research due to its biochemical properties. It’s used as a reagent in various proteomic analyses to understand protein interactions and functions within biological systems .

Spectrophotometric Analysis

The compound has applications in spectrophotometric analysis . It’s involved in methods that use the localized surface plasmon resonance (SPR) characteristic of gold nanoparticles for the quantification of substances in pharmaceutical formulations .

Cardiac Hemodynamic Support

In medical research, Trimethoxy Dobutamine Hydrochloride is studied for its role as a β-adrenergic receptor agonist. It’s used to provide cardiac hemodynamic support and for stress testing in echocardiography .

Synthesis of Antihypertensive Agents

The compound is a precursor in the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid, which are evaluated for their antihypertensive activity . This research is crucial for developing new medications for blood pressure regulation .

Local Anesthetic Activity

Research into the local anesthetic activity of Trimethoxy Dobutamine Hydrochloride and its derivatives is ongoing. The compound’s structure is manipulated to create analogs that can act as effective local anesthetics .

Chemiluminescence in Analytical Chemistry

The compound is also used in the development of chemiluminescence-based methods for analytical chemistry . These methods are designed for the rapid and sensitive determination of active pharmaceutical ingredients .

Nanoparticle Synthesis

Lastly, the compound finds application in the synthesis of nanoparticles . It acts as a reducing agent in the formation of gold nanoparticles, which have various applications in material science and drug delivery systems .

Safety and Hazards

Dobutamine, a drug similar to Trimethoxy Dobutamine Hydrochloride, should be used with caution as it can cause significant increases in heart rate, blood pressure, and cardiac output .

Future Directions

While Dobutamine has been used off-label for treating hemodynamic insufficiency in newborns and children, high-quality prospective pharmacokinetic and pharmacodynamic data, especially in newborns, are urgently required prior to a large randomized study .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHIIVUCMAZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549839
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy Dobutamine Hydrochloride

CAS RN

51062-14-7
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51062-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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